molecular formula C12H14ClN3O B1460858 4-Chloro-2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 1040329-41-6

4-Chloro-2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]aniline

Cat. No. B1460858
CAS RN: 1040329-41-6
M. Wt: 251.71 g/mol
InChI Key: PXSJSKDPFLCWAB-UHFFFAOYSA-N
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Description

“4-Chloro-2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]aniline” is a chemical compound with the molecular formula C12H14ClN3O and a molecular weight of 251.71 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a chloroaniline group attached to an oxadiazole ring, which is further connected to a 2-methylpropyl group . The exact structural details such as bond lengths and angles would require more specific data such as crystallographic studies or computational modeling.

Scientific Research Applications

Nonlinear Optical Materials

The compound’s structure suggests potential applications in nonlinear optical (NLO) materials . These materials are crucial for various optoelectronic devices due to their ability to alter the frequency of light. The presence of an oxadiazole ring in the compound could contribute to a high degree of π-electron delocalization , which is beneficial for NLO properties .

Fluorescent Probes for Chemical Biology

Fluorescent probes are indispensable in chemical biology for the study of cellular processes and molecular interactions. The compound could be used to develop new fluorescent probes that offer high sensitivity and specificity for biological targets, aiding in drug discovery and cell imaging applications .

Catalysis and Organic Synthesis

Compounds with aniline moieties are often used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. The unique structure of this compound, particularly the chloro and oxadiazolyl substituents, may provide catalytic properties or serve as a novel intermediate in organic synthesis.

Physiochemical Characterization

The compound’s physiochemical properties, such as thermal stability and mechanical hardness, can be characterized to assess its suitability for material science applications. It could be used to grow single crystals with specific optical properties for electronics .

properties

IUPAC Name

4-chloro-2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-7(2)5-11-15-12(17-16-11)9-6-8(13)3-4-10(9)14/h3-4,6-7H,5,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSJSKDPFLCWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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